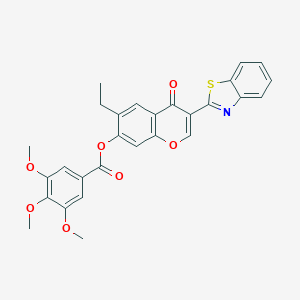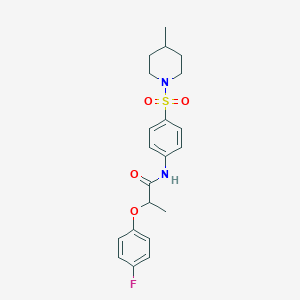![molecular formula C25H24N4O3S B384311 (5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one CAS No. 623935-37-5](/img/structure/B384311.png)
(5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one is a useful research compound. Its molecular formula is C25H24N4O3S and its molecular weight is 460.5g/mol. The purity is usually 95%.
The exact mass of the compound (5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The compound (5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one, due to its complex structure, plays a significant role in the synthesis of novel bioactive agents. Research into similar thiazol-4-one derivatives has demonstrated their potential in creating compounds with significant antimicrobial and antifungal activities. These studies highlight the versatility of thiazol-4-one frameworks in drug discovery, especially in the development of new antimicrobial agents with high efficacy against various microorganisms.
Microwave-assisted synthesis has been employed to create novel thiazolidinone analogues, showcasing the potential for rapid and efficient production of compounds with desirable biological activities, including antioxidant, antibacterial, and antifungal properties (Adhikari et al., 2012).
The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have been explored, indicating the value of such compounds in combating microbial resistance. These derivatives are synthesized from ester ethoxycarbonylhydrazones with primary amines, demonstrating the potential for diverse biological applications (Bektaş et al., 2007).
Chemical Interactions and Reactions
The chemical interactions and reactions of compounds containing the thiazol-4-one moiety are crucial for understanding their potential applications in scientific research. These compounds participate in various reactions, offering pathways to synthesize new derivatives with enhanced biological activities.
- N,N-Disubstituted 5-arylmethylidene-2-aminothiazol-4(5H)-ones have shown reactivity with different CH acids, leading to the formation of bithiazolylidene dione derivatives. This reactivity underscores the potential for creating diverse chemical structures with possible therapeutic applications (Kandeel et al., 2002).
Application in Antimicrobial and Antitubercular Agents
The exploration of thiazole derivatives in the development of antimicrobial and antitubercular agents highlights the significance of such compounds in addressing global health challenges. The synthesis of novel thiazoles derivatives containing methoxy-naphthyl moiety has shown promising results against bacterial and tubercular strains, illustrating the potential for developing new treatments for infectious diseases.
- Novel thiazoles derivatives have been synthesized, characterized, and evaluated for their antimicrobial and anti-tubercular activities. Some derivatives exhibited moderate to excellent activity, demonstrating the potential for thiazol-4-one derivatives in antimicrobial and antitubercular drug development (Prasad & Nayak, 2016).
properties
IUPAC Name |
(5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-17-14-18(8-9-21(17)31-2)23-19(16-29(27-23)20-6-4-3-5-7-20)15-22-24(30)26-25(33-22)28-10-12-32-13-11-28/h3-9,14-16H,10-13H2,1-2H3/b22-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHIRDGTGIVFTR-JCMHNJIXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
623935-37-5 |
Source


|
| Record name | (5Z)-5-{[3-(4-METHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-2-(4-MORPHOLINYL)-1,3-THIAZOL-4(5H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-bis[(2-chlorobenzyl)oxy]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-4H-chromen-4-one](/img/structure/B384228.png)

![2-ethylsulfanyl-5-(4-hydroxy-3-methoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B384232.png)

![2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-[(2,4-dichlorobenzyl)oxy]phenol](/img/structure/B384237.png)

![2-{[2-(4-fluorophenoxy)propanoyl]amino}-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B384240.png)
![2-(2-fluorophenoxy)-N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B384241.png)
![2-{[2-(2-fluorophenoxy)propanoyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B384243.png)
![2-[(4-tert-butylbenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B384244.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B384247.png)
![Methyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}benzoate](/img/structure/B384248.png)

![Ethyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B384251.png)